molecular formula C6H5Br2N B1296319 2,3-Dibromo-5-methylpyridine CAS No. 29232-39-1

2,3-Dibromo-5-methylpyridine

Cat. No.: B1296319
CAS No.: 29232-39-1
M. Wt: 250.92 g/mol
InChI Key: BZUZAZMAGVFIBS-UHFFFAOYSA-N
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Description

2,3-Dibromo-5-methylpyridine is a halogenated heterocyclic compound with the molecular formula C6H5Br2N. It is a derivative of pyridine, where two bromine atoms are substituted at the 2nd and 3rd positions, and a methyl group is substituted at the 5th position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dibromo-5-methylpyridine can be synthesized through the bromination of 5-methylpyridine. The process involves the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like azobisisobutyronitrile (AIBN). The reaction is typically carried out in a solvent like carbon tetrachloride at elevated temperatures .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dibromo-5-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,3-Dibromo-5-methylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dibromo-5-methylpyridine is primarily based on its ability to undergo substitution and cross-coupling reactionsThis reactivity makes it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

  • 2,3-Dibromopyridine
  • 2-Bromo-3-chloropyridine
  • 2-Amino-5-bromo-3-methylpyridine

Comparison: 2,3-Dibromo-5-methylpyridine is unique due to the presence of both bromine atoms and a methyl group on the pyridine ring. This combination of substituents provides distinct reactivity patterns compared to other halogenated pyridines. For instance, the methyl group can influence the electronic properties of the ring, affecting the compound’s reactivity in substitution and cross-coupling reactions .

Properties

IUPAC Name

2,3-dibromo-5-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2N/c1-4-2-5(7)6(8)9-3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZUZAZMAGVFIBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10301313
Record name 2,3-DIBROMO-5-METHYLPYRIDINE
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Molecular Weight

250.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29232-39-1
Record name 29232-39-1
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Record name 2,3-DIBROMO-5-METHYLPYRIDINE
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Record name 2,3-Dibromo-5-methylpyridine
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